molecular formula C18H17N3O4S B1436077 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide CAS No. 2132396-40-6

5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide

Cat. No. B1436077
M. Wt: 371.4 g/mol
InChI Key: YUGALILHRFUCAY-UHFFFAOYSA-N
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Description

“5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide” is a chemical compound with the molecular formula C18H17N3O4S and a molecular weight of 371.4 g/mol . It is a derivative of indole, a heterocyclic compound .


Synthesis Analysis

The synthesis of indole derivatives like “5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide” often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

Indole derivatives, including “5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide”, contain a benzopyrrole nucleus with 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds in indole derivatives . This reaction involves the oxidative addition of palladium, which donates electrons to form a new Pd–C bond .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides with structures similar to 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have shown promising antimicrobial activities. For instance, sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for activity against various bacteria and fungi. These compounds have demonstrated significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii (Krátký et al., 2012). Additionally, hybrid derivatives of 5-sulfamoyl-1H-indole and 4-thiazolidinone groups have been synthesized, showing significant antibacterial activity (Güzel-Akdemir et al., 2020).

Antiproliferative and Anti-Inflammatory Agents

Compounds with structures related to 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have been investigated for their antiproliferative and anti-inflammatory properties. A study on 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles revealed potential as antiproliferative and anti-inflammatory agents, with some compounds showing significant activity against human cancer cell lines and inflammation in rat paw edema models (Rapolu et al., 2013).

Antidiabetic Agents

Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, which share structural similarities with the compound , have been synthesized and tested for their antidiabetic properties. These compounds displayed significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion and glucose absorption, suggesting potential use as antidiabetic agents (Thakral et al., 2020).

DNA Crosslinking Agents

Research has also been conducted on compounds like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, which are active forms of certain prodrugs and can crosslink DNA. These compounds have shown potential in creating DNA-DNA interstrand crosslinks, a mechanism that could be exploited for anti-tumor therapies (Knox et al., 1991).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGALILHRFUCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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